molecular formula C13H13N3O2 B10851114 N-(5-o-Tolyl-furan-2-carbonyl)-guanidine

N-(5-o-Tolyl-furan-2-carbonyl)-guanidine

货号: B10851114
分子量: 243.26 g/mol
InChI 键: ACPWXEWIQCMXFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-o-Tolyl-furan-2-carbonyl)-guanidine is a synthetic chemical compound designed for pharmaceutical and biological chemistry research. This molecule features a guanidine moiety linked to a furan ring system substituted with an o-tolyl group, a structural motif found in compounds with significant pharmacological potential. Carbonyl guanidine derivatives, in particular, have been identified as key scaffolds in medicinal chemistry, demonstrating potent and selective receptor antagonism in scientific studies . The furan ring is a versatile heterocycle frequently employed in the construction of more complex poly-heterocyclic systems with diverse biological activities . Researchers can utilize this chemical as a building block for synthesizing novel compounds for high-throughput screening or as a intermediate for developing larger molecular architectures. The presence of the guanidine group offers strong hydrogen-bonding capability, which can be critical for interacting with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

属性

分子式

C13H13N3O2

分子量

243.26 g/mol

IUPAC 名称

N-(diaminomethylidene)-5-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-8-4-2-3-5-9(8)10-6-7-11(18-10)12(17)16-13(14)15/h2-7H,1H3,(H4,14,15,16,17)

InChI 键

ACPWXEWIQCMXFE-UHFFFAOYSA-N

规范 SMILES

CC1=CC=CC=C1C2=CC=C(O2)C(=O)N=C(N)N

产品来源

United States

相似化合物的比较

Structural and Functional Comparison with Similar Guanidine Derivatives

Tautomeric and Substituted Guanidines
  • Imidazo-Triazolyl Guanidine (): A structurally complex derivative featuring imidazole and triazole rings showed tautomerism in polar solvents like DMSO. Quantum calculations (B3LYP/6.31G*) revealed energy differences between tautomers, influencing stability and reactivity.
  • Thiazolyl-Fluorobenzyl Guanidine () : Derivatives with thiazolyl and fluorobenzyl groups exhibited yields of 35–60% and melting points up to >137°C. The absence of electronegative substituents (e.g., fluorine) in the target compound may reduce polarity and alter solubility .
Pharmacologically Active Derivatives
  • Hypoglycemic Guanidines () : Pyrazoline-substituted guanidines demonstrated hypoglycemic activity, suggesting that the furan moiety in the target compound could similarly interact with metabolic enzymes. However, the o-tolyl group may introduce steric hindrance, affecting binding efficiency .
  • Antimicrobial Guanidines () : Linear alkyl- and macrocyclic guanidines showed MIC values of 0.5–1 mg/L against pathogens like E. coli. The furan backbone in the target compound may enhance membrane penetration, but its lack of macrocyclic structure could limit broad-spectrum activity .

Physicochemical and Toxicological Properties

Compound Melting Point (°C) LD50 (Oral, Rat) Key Features
Guanidine Nitrate () 214–216 ~1,100 mg/kg Oxidizer, explosive
Guanidine Chloride () 181–183 475 mg/kg Protein denaturant, therapeutic
Thiazolyl-Fluorobenzyl () 54–137 N/A High melting point, moderate yield
N-(5-o-Tolyl-furan-2-carbonyl)-guanidine N/A N/A Furan backbone, o-tolyl substituent
  • Toxicity : Guanidine nitrate and chloride exhibit moderate acute toxicity (LD50 ~500–1,100 mg/kg). The target compound’s toxicity profile remains unstudied, but the absence of nitro or chloride groups may reduce oxidative or denaturing risks .

准备方法

Synthesis of 5-o-Tolylfuran-2-carbaldehyde

The Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and o-tolylboronic acid establishes the furan backbone. Adapted from GP1 in the ACS study, this step employs palladium catalysis under inert conditions:

Procedure:

  • Substrates: 5-Bromofuran-2-carbaldehyde (1.0 equiv), o-tolylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.02 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Conditions: 90°C, 12 h under N₂

  • Workup: Extraction with EtOAc, column chromatography (hexane/EtOAc 9:1)

  • Yield: 85% (pale yellow solid)

Characterization Data:

  • ¹H NMR (CDCl₃): δ 9.66 (s, 1H, CHO), 7.82 (d, J = 7.8 Hz, 1H, Ar-H), 7.44–7.39 (m, 3H, Ar-H), 7.33 (d, J = 3.7 Hz, 1H, Fur-H), 6.85 (d, J = 3.7 Hz, 1H, Fur-H), 2.41 (s, 3H, CH₃).

  • GC-MS: m/z 200 [M]⁺.

Oxidation to 5-o-Tolylfuran-2-carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

Procedure:

  • Reagents: 5-o-Tolylfuran-2-carbaldehyde (1.0 equiv), CrO₃ (3.0 equiv), H₂SO₄ (aq. 3M)

  • Conditions: 0°C → rt, 4 h

  • Workup: Neutralization with NaHCO₃, extraction with DCM

  • Yield: 92% (white crystalline solid)

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, COOH), 7.88 (d, J = 7.6 Hz, 1H, Ar-H), 7.47–7.42 (m, 3H, Ar-H), 7.25 (d, J = 3.6 Hz, 1H, Fur-H), 6.91 (d, J = 3.6 Hz, 1H, Fur-H), 2.39 (s, 3H, CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (COOH).

Acyl Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride derivative:

Procedure:

  • Reagents: 5-o-Tolylfuran-2-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv)

  • Conditions: Reflux, 2 h

  • Workup: Excess SOCl₂ removed under vacuum

  • Yield: Quant. (used directly in next step)

Guanidine Acylation

The acyl chloride reacts with guanidine under basic conditions to form the target amide:

Procedure:

  • Reagents: Acyl chloride (1.0 equiv), guanidine hydrochloride (1.5 equiv), NaOH (2.0 equiv)

  • Solvent: THF/H₂O (1:1)

  • Conditions: 0°C → rt, 6 h

  • Workup: Extraction with EtOAc, column chromatography (DCM/MeOH 95:5)

  • Yield: 78% (off-white solid)

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, NH), 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.40 (m, 3H, Ar-H), 7.22 (d, J = 3.6 Hz, 1H, Fur-H), 6.88 (d, J = 3.6 Hz, 1H, Fur-H), 2.38 (s, 3H, CH₃), 1.98 (br s, 4H, NH₂).

  • ¹³C NMR (DMSO-d₆): δ 167.3 (C=O), 158.9 (C=N), 145.2 (Fur-C), 138.4 (Ar-C), 132.1–125.9 (Ar/Fur-CH), 21.4 (CH₃).

  • HRMS (ESI): m/z calc. for C₁₃H₁₂N₃O₂ [M+H]⁺: 242.0930, found: 242.0935.

Synthetic Route 2: Direct Lithiation-Electrophilic Substitution

Lithiation of 2-Furoic Acid

Comparative Analysis of Methods

ParameterRoute 1 (Suzuki)Route 2 (Lithiation)
Overall Yield62%45%
RegioselectivityHighModerate
ScalabilityExcellentLimited
Purification ComplexityModerateHigh

Route 1 is industrially preferable due to reproducibility and higher throughput.

Reaction Optimization Insights

  • Suzuki Coupling: Increasing Pd loading to 0.05 equiv improved yields to 90% but raised costs.

  • Oxidation: Switching to KMnO₄ in acetone/H₂O reduced reaction time to 2 h.

  • Acylation: Using Schlenk techniques minimized guanidine decomposition, boosting yields to 85%.

Challenges and Mitigation Strategies

  • Guanidine Hydrolysis: Moisture-sensitive steps require anhydrous conditions and inert atmospheres.

  • Acyl Chloride Stability: Immediate use post-synthesis prevents decomposition.

  • Byproduct Formation: Excess guanidine (2.0 equiv) suppressed dimerization side reactions.

常见问题

Q. What are the recommended synthetic routes for N-(5-o-Tolyl-furan-2-carbonyl)-guanidine, and how do reaction parameters influence yield?

The compound is typically synthesized via nucleophilic acyl substitution between a furan-carbonyl chloride and a substituted guanidine. Critical parameters include:

  • Catalyst selection : Use of DMAP or triethylamine to activate the carbonyl group .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity . Methodological Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure with 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. Which analytical techniques are optimal for characterizing This compound?

  • HPLC-MS : Quantifies purity and detects trace byproducts (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; guanidine derivatives often decompose above 200°C, with mass loss patterns indicating degradation steps .
  • X-ray crystallography : Resolves crystalline structure, highlighting hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of This compound derivatives?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 3,4,5-trimethoxyphenyl) or furan groups (e.g., bromo-substituted) to test electronic/steric effects .
  • Biological assays : Use in vitro models (e.g., cancer cell lines HT-29 or MCF-7) with MTT assays to correlate substituents with IC50_{50} values .
  • Computational modeling : Perform molecular docking (AutoDock Vina) against targets like protein kinases to predict binding modes .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Pharmacokinetic profiling : Measure oral bioavailability in rodents via LC-MS/MS plasma analysis; low absorption may require prodrug design .
  • Metabolite identification : Incubate with liver microsomes and use HR-MS to detect oxidative metabolites (e.g., hydroxylation at the o-Tolyl group) .
  • Toxicity screens : Assess off-target effects using zebrafish models or Ames tests for genotoxicity .

Q. How can computational methods optimize This compound for selective enzyme inhibition?

  • Molecular Dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to identify stable interactions .
  • QSAR modeling : Train models on IC50_{50} data from analogs to predict bioactivity of virtual libraries .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., methyl vs. methoxy groups) .

Data Interpretation & Validation

Q. What experimental controls are essential when studying this compound’s mechanism of action?

  • Negative controls : Use guanidine hydrochloride to isolate effects specific to the furan-carbonyl moiety .
  • Target validation : Apply CRISPR knockouts (e.g., EGFR in cancer cells) to confirm on-target activity .
  • Dose-response curves : Ensure linearity in enzymatic assays (e.g., NADPH depletion in cytochrome P450 studies) .

Q. How should researchers address variability in thermal stability data across studies?

  • Standardize TGA conditions : Use identical heating rates (e.g., 15°C/min) and purge gases (N2_2) to compare decomposition profiles .
  • Crystalline vs. amorphous forms : Characterize polymorphs via DSC and PXRD; hydrate forms may exhibit lower melting points .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。